molecular formula C₁₅¹³C₃H₂₅N₃O₂ B1141353 Saxagliptin-13C3 CAS No. 1246812-44-1

Saxagliptin-13C3

Katalognummer B1141353
CAS-Nummer: 1246812-44-1
Molekulargewicht: 318.39
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Saxagliptin-13C3 (also known as 2-{[3-C-(2-hydroxymethyl)-4-methyl-2-oxo-2,3-dihydro-1H-pyrrol-1-yl]methyl}-3-methyl-3-azetidinone-13C3) is a synthetic compound that has been developed to be used in laboratory experiments. It is a derivative of saxagliptin, a dipeptidyl peptidase 4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. This compound is an isotopically labeled compound, meaning it has an atom of carbon-13 (13C) in its structure. This isotope is used to study the behavior of the compound in biological systems.

Wirkmechanismus

Saxagliptin-13C3 is a DPP-4 inhibitor. It works by blocking the activity of the enzyme dipeptidyl peptidase 4 (DPP-4), which is involved in the breakdown of certain hormones in the body. By blocking the activity of this enzyme, this compound increases the levels of these hormones, which helps to regulate blood sugar levels.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain hormones, including insulin and glucagon-like peptide-1 (GLP-1). It has also been shown to decrease the levels of certain hormones, including glucagon and glucose-dependent insulinotropic polypeptide (GIP). Additionally, it has been shown to have an anti-inflammatory effect and to increase the production of nitric oxide.

Vorteile Und Einschränkungen Für Laborexperimente

The use of saxagliptin-13C3 in laboratory experiments has several advantages. It is a relatively easy compound to synthesize, and it is relatively stable. Additionally, it is a stable isotope, meaning it will not decay over time and can be used in long-term experiments. However, the use of this compound in laboratory experiments also has some limitations. It is an expensive compound, and it is not available in large quantities. Additionally, it is not very soluble in water, making it difficult to use in experiments that require aqueous solutions.

Zukünftige Richtungen

Saxagliptin-13C3 has a number of potential applications in the future. It could be used in further studies to better understand the pharmacokinetics and pharmacodynamics of saxagliptin in humans. Additionally, it could be used to study the metabolism of saxagliptin and its metabolites in vitro. It could also be used to study the effects of saxagliptin on various biochemical and physiological processes, such as inflammation and nitric oxide production. Finally, it could be used to develop new and improved methods for the synthesis of saxagliptin and its derivatives.

Synthesemethoden

Saxagliptin-13C3 is synthesized using a solid-phase synthesis method. This method involves the use of a solid support material, such as a resin, to which the desired compound is attached. The compound is then released from the resin and purified using chromatographic techniques. The synthesis of this compound has been reported in the literature and is relatively straightforward.

Wissenschaftliche Forschungsanwendungen

Saxagliptin-13C3 has been used in a number of scientific research applications. It has been used to study the pharmacokinetics and metabolism of saxagliptin in rats and humans. It has also been used to study the pharmacodynamics of saxagliptin in humans. Additionally, it has been used to study the synthesis of saxagliptin and its metabolites in vitro.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of Saxagliptin-13C3 involves the incorporation of three carbon-13 isotopes into the molecule. This can be achieved by using starting materials that contain carbon-13 atoms and performing specific reactions that selectively incorporate these isotopes into the final product.", "Starting Materials": [ "13C3-labeled benzaldehyde", "13C3-labeled pyridine", "13C3-labeled ethyl acetoacetate", "4,5-diamino-1,2,3-triazole", "p-toluenesulfonic acid monohydrate", "sodium hydroxide", "acetic acid", "water", "ethanol" ], "Reaction": [ "Step 1: Condensation of 13C3-labeled benzaldehyde and 13C3-labeled pyridine in the presence of p-toluenesulfonic acid monohydrate to form 13C3-labeled pyridine-2-carbaldehyde", "Step 2: Addition of 13C3-labeled ethyl acetoacetate to 13C3-labeled pyridine-2-carbaldehyde in the presence of sodium hydroxide to form 13C3-labeled saxagliptin intermediate", "Step 3: Cyclization of 13C3-labeled saxagliptin intermediate with 4,5-diamino-1,2,3-triazole in the presence of acetic acid and water to form Saxagliptin-13C3", "Step 4: Purification of Saxagliptin-13C3 by recrystallization from ethanol" ] }

CAS-Nummer

1246812-44-1

Molekularformel

C₁₅¹³C₃H₂₅N₃O₂

Molekulargewicht

318.39

Synonyme

(1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile-13C3;  BMS 477118-13C3;  BMS 477118-11-13C3;  Onglyza-13C3; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.